molecular formula C9H12BFO3 B2903772 2-Ethoxy-4-fluoro-5-methylphenylboronic acid CAS No. 2096337-59-4

2-Ethoxy-4-fluoro-5-methylphenylboronic acid

Cat. No.: B2903772
CAS No.: 2096337-59-4
M. Wt: 198
InChI Key: LAVUZOVMQMSZSP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3 and a molecular weight of 198.00 g/mol . It is used in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-fluoro-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions and can be carried out in various solvents, including tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale borylation reactions using automated reactors. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-fluoro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which includes an ethoxy group, a fluoro group, and a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

(2-ethoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-9-5-8(11)6(2)4-7(9)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVUZOVMQMSZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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